AK-1

Übersicht

Beschreibung

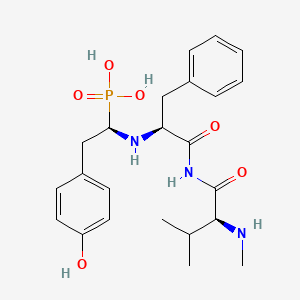

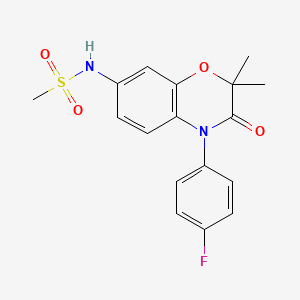

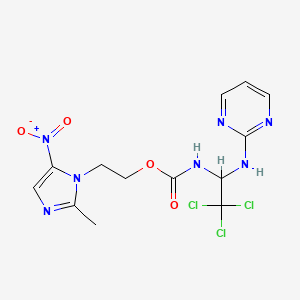

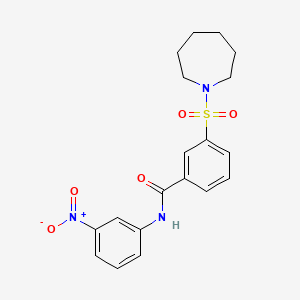

AK-1 is a complex organic compound that features a benzamide core substituted with an azepane sulfonyl group and a nitrophenyl group

Wissenschaftliche Forschungsanwendungen

AK-1 has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.

Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or protein interactions.

Wirkmechanismus

Target of Action

AK-1, also known as 3-(azepan-1-ylsulfonyl)-N-(3-nitrophenyl)benzamide or SIRT2 Inhibitor II, is a potent, specific, and cell-permeable inhibitor of sirtuin 2 (SIRT2) . Sirtuins are a class of proteins that possess either mono-ADP-ribosyltransferase or deacetylase activity .

Mode of Action

This compound interacts with its primary target, SIRT2, to inhibit its activity It is known that the inhibition of sirt2 leads to various cellular changes .

Biochemical Pathways

The inhibition of SIRT2 by this compound affects various biochemical pathways. SIRT2 is involved in processes such as the cell cycle, DNA repair, and cellular stress response . By inhibiting SIRT2, this compound can influence these pathways, although the exact downstream effects can vary depending on the cellular context .

Result of Action

This compound has been shown to have neuroprotective and anticancer activities . It prevents some hippocampal neurodegeneration in animal models of Alzheimer’s disease and induces cell cycle arrest in colon carcinoma cells by downregulating the expression of Snail .

Biochemische Analyse

Biochemical Properties

“AK-1” interacts with SIRT2, inhibiting its deacetylation and demyristoylation activities in cells . This interaction affects diverse biological functions in the cell, including the regulation of α-tubulin acetylation and inhibition of breast cancer cell migration .

Cellular Effects

The effects of “this compound” on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have a broad anticancer effect in human breast cancer cell lines by promoting c-Myc degradation .

Molecular Mechanism

“this compound” exerts its effects at the molecular level through binding interactions with SIRT2, leading to enzyme inhibition . This results in changes in gene expression and post-translational modifications, affecting the overall cellular function .

Temporal Effects in Laboratory Settings

The effects of “this compound” over time in laboratory settings have been observed in various studies. It has been reported to be stable in serum, water-soluble, and able to inhibit SIRT2-mediated deacetylation and demyristoylation in cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AK-1 typically involves a multi-step process:

Formation of the Azepane Sulfonyl Intermediate: The azepane ring is first sulfonylated using a sulfonyl chloride reagent under basic conditions.

Coupling with Benzamide: The sulfonylated azepane is then coupled with a benzamide derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Nitration: The final step involves nitration of the benzamide ring using a nitrating agent such as nitric acid in the presence of sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

AK-1 can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Nucleophiles such as amines or thiols

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products

Reduction: 3-(azepan-1-ylsulfonyl)-N-(3-aminophenyl)benzamide

Substitution: Various substituted benzamides depending on the nucleophile used

Hydrolysis: 3-(azepan-1-ylsulfonyl)benzoic acid and 3-nitroaniline

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(azepan-1-ylsulfonyl)-N-(4-nitrophenyl)benzamide

- 3-(azepan-1-ylsulfonyl)-N-(2-nitrophenyl)benzamide

- 3-(piperidin-1-ylsulfonyl)-N-(3-nitrophenyl)benzamide

Uniqueness

AK-1 is unique due to the presence of the azepane ring, which imparts specific steric and electronic properties. This makes it distinct from similar compounds with different ring structures, such as piperidine or morpholine derivatives. The position of the nitro group on the phenyl ring also influences its reactivity and binding properties.

Eigenschaften

IUPAC Name |

3-(azepan-1-ylsulfonyl)-N-(3-nitrophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S/c23-19(20-16-8-6-9-17(14-16)22(24)25)15-7-5-10-18(13-15)28(26,27)21-11-3-1-2-4-12-21/h5-10,13-14H,1-4,11-12H2,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYBKCHPEBZNGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary known molecular target of AK-1?

A1: this compound is a specific inhibitor of the enzyme Sirtuin-2 (SIRT2) [, , , ].

Q2: What are the downstream effects of this compound mediated SIRT2 inhibition?

A2: Inhibiting SIRT2 with this compound has been shown to:

- Alleviate carbon tetrachloride-induced liver injury in vitro and in vivo by attenuating oxidative stress and cell death, partially through activation of the Nrf2 pathway and inhibition of JNK signaling [].

- Induce cell cycle arrest in HCT116 human colon carcinoma cells by downregulating the Snail transcription factor, leading to upregulation of the cyclin-dependent kinase inhibitor p21 [].

- Increase primary cilia formation in human retinal pigment epithelial cells (RPE1) under serum-present conditions by inactivating mammalian target of rapamycin (mTOR) signaling [].

- Decrease tube-forming activity of human umbilical vein endothelial cells (HUVECs) under both normoxia and hypoxia conditions, suggesting a role in angiogenesis [].

Q3: What is the molecular formula and weight of this compound?

A3: While the provided research papers do not explicitly state the molecular formula and weight of this compound, these can be deduced from its chemical name, 3-(azepan-1-ylsulfonyl)-N-(3-nitrophenyl)benzamide.

Q4: Is there any spectroscopic data available for this compound?

A4: The provided research papers do not provide specific spectroscopic data like UV-Vis, IR, or NMR for this compound.

Q5: Apart from being a SIRT2 inhibitor, are there other research contexts where "this compound" is mentioned?

A5: Yes, "this compound" has been used to denote other compounds in different research contexts:

- Vibrio strain this compound: A bacterial strain shown to cause coral bleaching in Oculina patagonica. Research focused on the influence of temperature on bacterial adhesion and its relation to coral bleaching [, ].

- Arabidopsis kinase-1 (this compound): A calcium-dependent protein kinase in Arabidopsis thaliana studied for its enzymatic properties, specifically its activation by calcium and phospholipids [].

- Activated carbon fiber (ACF) based on kapok (this compound): A material prepared by activation with diammonium hydrogen phosphate, characterized for its structure and adsorptive properties in wastewater treatment [].

- Acute T-cell lymphoblastic leukemia (T-ALL) T-cell line (this compound): A cell line derived from a patient with T-ALL, studied for its cytotoxic specificity against autologous leukemia cells and allogeneic class-I MHC antigens [].

- Exopolysaccharide producing Pseudomonas sp. strain this compound: A bacterial strain explored for its potential to ameliorate saline stress in soybean plants through exopolysaccharide production and modulation of the HKT1 gene [].

- Sake yeast Akita Ryu-Hana yeast (this compound): A yeast strain isolated for its high ethyl caproate productivity and low acid productivity, used in brewing tests for Ginjo-shu (specially made sake) [].

- Aeromonas hydrophila strain this compound: A bacterial strain isolated from a patient with gastroenteritis and examined for its enterotoxic activity [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Amino-6-[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-(carbamoylamino)hexanamide](/img/structure/B1665117.png)